(4-ETHYLPIPERAZINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE
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Overview
Description
(4-Ethylpiperazino)(2,4,5-trimethoxyphenyl)methanone is a compound that combines the structural features of piperazine and trimethoxyphenyl groups. The trimethoxyphenyl group is known for its versatile pharmacophore properties, contributing to the compound’s potential bioactivity . This compound has shown promise in various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
The synthesis of (4-ethylpiperazino)(2,4,5-trimethoxyphenyl)methanone typically involves the coupling of aromatic acid chlorides with piperazine derivatives in the presence of a base such as triethylamine . The reaction conditions often include:
Reagents: Aromatic acid chlorides, piperazine derivatives, triethylamine.
Solvents: Commonly used solvents include dichloromethane or chloroform.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-Ethylpiperazino)(2,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of (4-ethylpiperazino)(2,4,5-trimethoxyphenyl)methanone involves its interaction with molecular targets such as tubulin . By binding to the colchicine binding site on tubulin, the compound inhibits tubulin polymerization, leading to the disruption of microtubule dynamics. This inhibition affects cell division and can induce apoptosis in cancer cells. Additionally, the compound may interact with other molecular pathways, contributing to its broad bioactivity.
Comparison with Similar Compounds
(4-Ethylpiperazino)(2,4,5-trimethoxyphenyl)methanone can be compared with other compounds containing the trimethoxyphenyl group:
Similar Compounds: Colchicine, podophyllotoxin, trimetrexate, trimethoprim, combretastatin derivatives.
Uniqueness: The combination of the piperazine and trimethoxyphenyl groups in this compound provides a unique structural framework that enhances its bioactivity and potential therapeutic applications.
Properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-(2,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-5-17-6-8-18(9-7-17)16(19)12-10-14(21-3)15(22-4)11-13(12)20-2/h10-11H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSAVPISBPUNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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